4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine
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Overview
Description
4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and methylbenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Piperazine Groups: The piperazine moieties are introduced via nucleophilic substitution reactions, where piperazine derivatives react with the pyrimidine core.
Addition of Methylbenzoyl Groups: The final step involves the acylation of the piperazine nitrogen atoms with 2-methylbenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and mild heating.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Pharmacology: It is investigated for its interactions with various biological targets, including receptors and enzymes.
Biology: The compound is used in studies related to cell signaling pathways and molecular mechanisms of action.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Olanzapine: A thienobenzodiazepine derivative used in the treatment of schizophrenia and bipolar disorder.
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenic leukemia.
Uniqueness
4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both piperazine and pyrimidine moieties. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C22H30N6O |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C22H30N6O/c1-17-6-4-5-7-19(17)21(29)27-12-14-28(15-13-27)22-23-18(2)16-20(24-22)26-10-8-25(3)9-11-26/h4-7,16H,8-15H2,1-3H3 |
InChI Key |
ZLYDWFACHHJNJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C |
Origin of Product |
United States |
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